REACTION_CXSMILES
|
C(O[Si](OCC)(OCC)CCC/C(/C([O-])=O)=C(/CCC[Si](OCC)(OCC)OCC)\C([O-])=O)C.C(N(CCCC)CCCC)CCC.[CH3:48][C:49]1[C:54]([CH2:55][N:56]2[CH2:61][CH2:60][CH:59]([N:62]3[CH2:67][CH2:66][CH:65]([N:68]4[C:76](=[O:77])[NH:75][C:74]5[C:69]4=[CH:70][CH:71]=[CH:72][CH:73]=5)[CH2:64][CH2:63]3)[CH2:58][CH2:57]2)=[CH:53][CH:52]=[CH:51][CH:50]=1>CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[CH2:71]1[CH2:70][CH2:69][N:68]2[C:76](=[N:75][CH2:74][CH2:66][CH2:65]2)[CH2:73][CH2:72]1.[CH3:48][C:49]1[C:54]([CH2:55][N:56]2[CH2:57][CH2:58][CH:59]([N:62]3[CH2:67][CH2:66][CH:65]([N:68]4[C:76](=[O:77])[NH:75][C:74]5[C:69]4=[CH:70][CH:71]=[CH:72][CH:73]=5)[CH2:64][CH2:63]3)[CH2:60][CH2:61]2)=[CH:53][CH:52]=[CH:51][CH:50]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](CCC\C(=C(/C(=O)[O-])\CCC[Si](OCC)(OCC)OCC)\C(=O)[O-])(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](CCC\C(=C(/C(=O)[O-])\CCC[Si](OCC)(OCC)OCC)\C(=O)[O-])(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](CCC\C(=C(/C(=O)[O-])\CCC[Si](OCC)(OCC)OCC)\C(=O)[O-])(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sluggish even at 140° C. and in the presence of catalysts
|
Type
|
CUSTOM
|
Details
|
after 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
in 3 hours
|
Duration
|
3 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |